molecular formula C7H7BN2O2 B1521094 1H-Benzimidazol-4-ylboronic acid CAS No. 499769-95-8

1H-Benzimidazol-4-ylboronic acid

Cat. No. B1521094
M. Wt: 161.96 g/mol
InChI Key: UNWJCMBQRPPTIH-UHFFFAOYSA-N
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Description

1H-Benzimidazol-4-ylboronic acid is a chemical compound with the molecular formula C7H7BN2O2 . It has an average mass of 161.954 Da and a monoisotopic mass of 162.060059 Da . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of 1H-Benzimidazol-4-ylboronic acid consists of a benzimidazole ring attached to a boronic acid group . The benzimidazole ring is a fused aromatic ring structure that consists of a benzene ring fused to an imidazole ring .


Physical And Chemical Properties Analysis

1H-Benzimidazol-4-ylboronic acid has a density of 1.4±0.1 g/cm3 . It has a boiling point of 553.7±42.0 °C at 760 mmHg . The compound has a molar refractivity of 42.6±0.4 cm3 . It has 4 hydrogen bond acceptors and 3 hydrogen bond donors . The compound has a polar surface area of 69 Å2 and a molar volume of 113.8±5.0 cm3 .

Scientific Research Applications

  • Antimicrobial Applications

    • Field : Medicine, specifically antimicrobial research .
    • Application Summary : Benzimidazole derivatives, including 1H-Benzimidazol-4-ylboronic acid, have shown significant antimicrobial potential . They are effective in inhibiting activity and have a favorable selectivity ratio .
    • Methods and Procedures : Benzimidazole derivatives are synthesized and evaluated for their antimicrobial activity against selected microbial species .
    • Results : Certain benzimidazole derivatives have shown good antibacterial and antifungal activity .
  • Applications in Material Chemistry, Electronics, Technology, Dyes, Pigments, and Agriculture

    • Field : Material Chemistry, Electronics, Technology, Dyes, Pigments, and Agriculture .
    • Application Summary : Benzimidazole derivatives have various applications in these fields .
    • Methods and Procedures : The specific methods and procedures would depend on the exact application, which could range from synthesizing new materials to designing electronic components .
    • Results : The results would also depend on the specific application. In general, benzimidazole derivatives have opened up new research horizons in these fields .
  • Antiparasitic Applications

    • Field : Medicine, specifically antiparasitic research .
    • Application Summary : Benzimidazole derivatives have shown significant antiparasitic potential . They are effective in inhibiting activity and have a favorable selectivity ratio .
    • Methods and Procedures : Benzimidazole derivatives are synthesized and evaluated for their antiparasitic activity against selected parasitic species .
    • Results : Certain benzimidazole derivatives have shown good antiparasitic activity .
  • Antineoplastic Applications

    • Field : Medicine, specifically oncology .
    • Application Summary : Benzimidazole derivatives have shown significant antineoplastic (anti-cancer) potential . They are effective in inhibiting activity and have a favorable selectivity ratio .
    • Methods and Procedures : Benzimidazole derivatives are synthesized and evaluated for their antineoplastic activity against selected cancer cell lines .
    • Results : Certain benzimidazole derivatives have shown good antineoplastic activity .
  • Antiviral Applications

    • Field : Medicine, specifically virology .
    • Application Summary : Benzimidazole derivatives have shown significant antiviral potential . They are effective in inhibiting activity and have a favorable selectivity ratio .
    • Methods and Procedures : Benzimidazole derivatives are synthesized and evaluated for their antiviral activity against selected viral species .
    • Results : Certain benzimidazole derivatives have shown good antiviral activity .
  • Antihypertensive Applications

    • Field : Medicine, specifically cardiology .
    • Application Summary : Benzimidazole derivatives have shown significant antihypertensive potential . They are effective in inhibiting activity and have a favorable selectivity ratio .
    • Methods and Procedures : Benzimidazole derivatives are synthesized and evaluated for their antihypertensive activity against selected hypertensive conditions .
    • Results : Certain benzimidazole derivatives have shown good antihypertensive activity .

Safety And Hazards

1H-Benzimidazol-4-ylboronic acid may cause skin irritation and may be harmful if absorbed through the skin . Ingestion may cause irritation of the digestive tract and may be harmful if swallowed . Inhalation may cause respiratory tract irritation and may be harmful if inhaled .

properties

IUPAC Name

1H-benzimidazol-4-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BN2O2/c11-8(12)5-2-1-3-6-7(5)10-4-9-6/h1-4,11-12H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWJCMBQRPPTIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C(=CC=C1)NC=N2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70663409
Record name 1H-Benzimidazol-4-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70663409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Benzimidazol-4-ylboronic acid

CAS RN

499769-95-8
Record name B-1H-Benzimidazol-7-ylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=499769-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Benzimidazol-4-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70663409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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